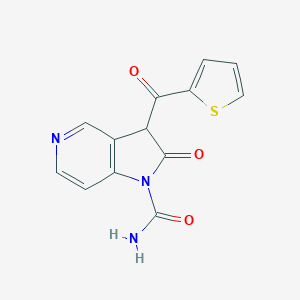
3-(2-Thenoyl)-5-azaoxindole-1-carboxamide
Cat. No. B145494
Key on ui cas rn:
136887-96-2
M. Wt: 287.3 g/mol
InChI Key: AJULBBJHCDQEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05811432
Procedure details


The title compound was prepared from 3-(2-thenoyl)-4-azaoxindole (Example 4C) according to the procedure of Example 2C, using 3-(2-thenoyl)-5-azaoxindole (500 mg, 2.0 mmol), N-chlorosulfonyl isocyanate (0.26, 3.0 mmol), and acetonitrile (15 mL). Reaction time: 2.25 hours. The crude N-chlorosulfonyl carboxamide was hydrolysed by stirring in DMSO (1.5 mL) for 1.5 hours in a flask open to the air. Ether was added to give a two phase mixture followed by methanol, which gave a homogenous solution. On standing for a brief period, a green precipitate formed which was removed by filtration. The filtrate was allowed to stand overnight, during which time the product crystallized from the solution. This was collected by filtration. Yield: 39 mg (7%). M.p. 250°.
Name
3-(2-thenoyl)-4-azaoxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
3-(2-thenoyl)-5-azaoxindole
Quantity
500 mg
Type
reactant
Reaction Step Two







Name
Identifiers


|
REACTION_CXSMILES
|
C1(C(C2C3C(=CC=CN=3)[NH:10][C:9]2=[O:17])=O)SC=CC=1.[C:18]1([C:23]([CH:25]2[C:33]3[C:28](=[CH:29][CH:30]=[N:31][CH:32]=3)[NH:27][C:26]2=[O:34])=[O:24])[S:22][CH:21]=[CH:20][CH:19]=1.C(=O)=NS(Cl)(=O)=O.ClS(NC=O)(=O)=O>CS(C)=O.CO.CCOCC.C(#N)C>[C:18]1([C:23]([CH:25]2[C:33]3[C:28](=[CH:29][CH:30]=[N:31][CH:32]=3)[N:27]([C:9]([NH2:10])=[O:17])[C:26]2=[O:34])=[O:24])[S:22][CH:21]=[CH:20][CH:19]=1
|
Inputs


Step One
|
Name
|
3-(2-thenoyl)-4-azaoxindole
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CS1)C(=O)C1C(NC2=CC=CN=C12)=O
|
Step Two
|
Name
|
3-(2-thenoyl)-5-azaoxindole
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CS1)C(=O)C1C(NC2=CC=NC=C12)=O
|
Step Three
|
Name
|
|
|
Quantity
|
3 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(=NS(=O)(=O)Cl)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)NC=O
|
Step Five
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Eight
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction time
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
2.25 hours
|
|
Duration
|
2.25 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a two phase mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a homogenous solution
|
WAIT
|
Type
|
WAIT
|
|
Details
|
On standing for a brief period
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a green precipitate formed which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product crystallized from the solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
This was collected by filtration
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CS1)C(=O)C1C(N(C2=CC=NC=C12)C(=O)N)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
